2-Methoxy-4-(2-phenylpyridin-4-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-(2-phenylpyridin-4-yl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-14(7-8-17(18)20)15-9-10-19-16(11-15)13-5-3-2-4-6-13/h2-12,20H,1H3 |
InChI Key |
DEDAAGUPZFUKFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol and Structural Analogues
Strategic Retrosynthetic Analysis and Key Bond Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. rsc.org For 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol, the analysis involves identifying key bonds that can be disconnected based on known and reliable chemical reactions. rsc.orgmdpi.com
The primary structural features of the target molecule are the phenol-pyridine linkage and the phenyl-pyridine linkage. Therefore, the most logical disconnections are at the carbon-carbon bonds connecting these aromatic rings.
Disconnection 1 (C-C Bond): Phenol-Pyridine Linkage: This disconnection breaks the bond between the phenol (B47542) ring and the pyridine (B92270) ring (at the 4-position of the pyridine). This leads to two primary synthons: a 4-halopyridine derivative (or equivalent electrophile) and a substituted phenol synthon (e.g., a boronic acid derivative). This approach points towards a cross-coupling reaction as the forward synthetic step.
Disconnection 2 (C-C Bond): Phenyl-Pyridine Linkage: This disconnection severs the bond between the phenyl group and the 2-position of the pyridine ring. This suggests a 2-halopyridine derivative and a phenylboronic acid (or similar organometallic reagent) as precursors, again implying a cross-coupling strategy.
Disconnection 3 (Pyridine Ring Formation): A more fundamental disconnection involves breaking apart the pyridine ring itself. This approach considers building the heterocyclic core from acyclic precursors. For instance, a substituted pyridine can be formed from the condensation of β-ketoesters, aldehydes, and ammonia (B1221849), as in the Hantzsch synthesis. rsc.org This strategy would involve constructing the pyridine ring with the phenyl and phenol moieties already attached to the acyclic precursors.
These disconnections are not merely theoretical but are based on established, high-yielding reaction classes, which will be explored in the subsequent sections. The choice of strategy often depends on the availability and stability of the starting materials.
| Disconnection | Bond Cleaved | Resulting Synthons/Precursors | Implied Forward Reaction |
| 1 | Phenol C — Pyridine C4 | 4-halopyridine derivative + 2-methoxy-4-boronophenol | Suzuki-Miyaura Coupling |
| 2 | Phenyl C — Pyridine C2 | 2-halo-4-(4-hydroxy-3-methoxyphenyl)pyridine + Phenylboronic acid | Suzuki-Miyaura Coupling |
| 3 | Pyridine Ring C-N/C-C Bonds | α,β-unsaturated carbonyls, enamines, ammonia source | Hantzsch, Kröhnke, or similar pyridine synthesis |
Established Synthetic Routes for Phenol-Pyridine and Phenyl-Pyridine Linkages
Building the core structure of this compound relies on robust methods for forging carbon-carbon bonds between aromatic and heteroaromatic rings.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and effectiveness in creating C(sp²)–C(sp²) bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net This reaction is exceptionally well-suited for constructing both the phenyl-pyridine and phenol-pyridine linkages in the target molecule.
A plausible synthetic route would involve a sequential coupling strategy. For example, a dihalopyridine could first be coupled with phenylboronic acid at one position, followed by a second coupling with the boronic acid derivative of the protected methoxyphenol at the other position. The order of these couplings would be determined by the relative reactivity of the halide positions on the pyridine ring. A refined two-step process employing Suzuki coupling followed by demethylation has been developed to access various pyridine-phenolic ligand derivatives in high purity and yield. researchgate.net
Table of Suzuki-Miyaura Reaction Components:
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| 4-Bromo-2-phenylpyridine | (4-hydroxy-3-methoxyphenyl)boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Phenol-Pyridine |
| 2-Bromo-4-chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | Phenyl-Pyridine |
Instead of coupling pre-formed rings, the pyridine core can be constructed from acyclic precursors. This approach offers the advantage of installing the desired substituents (phenyl and methoxyphenyl groups) during the ring-forming step. Several classical methods are available:
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. rsc.orgorganic-chemistry.org Modifications to this reaction allow for the synthesis of unsymmetrical pyridines.
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). It is a highly efficient method for producing 2,4,6-triarylpyridines.
Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of enamines with α,β-unsaturated carbonyl compounds to form dihydropyridines, which can then be oxidized to pyridines.
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes can also be employed to construct the pyridine ring. organic-chemistry.org
Once a functionalized pyridine ring is formed, further derivatization can be achieved. For example, addition of Grignard reagents to pyridine N-oxides can introduce substituents at the 2-position. nih.gov
The methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the phenol ring are critical functionalities. The timing of their introduction is a key strategic consideration. The hydroxyl group often requires protection (e.g., as a methyl or benzyl (B1604629) ether) during sensitive steps like cross-coupling to prevent unwanted side reactions.
Starting with a Pre-functionalized Phenol: A common strategy is to start with a commercially available, appropriately substituted phenol derivative, such as vanillin (B372448) or 2-amino-4-methoxyphenol. nih.gov The existing functional groups can then be modified or used to direct subsequent reactions.
Hydrolysis of Ethers: A methoxy group can serve as a protected hydroxyl group. Cleavage of the methyl ether, often achieved with strong acids like HBr or Lewis acids like BBr₃, reveals the final hydroxyl group. This demethylation is a common final step in the synthesis of phenolic compounds. researchgate.net
Nucleophilic Aromatic Substitution: In some cases, a hydroxyl group can be introduced by replacing a leaving group (like a halogen) on the aromatic ring with a hydroxide (B78521) source, although this often requires harsh conditions or activated substrates.
Exploration of Innovative Synthetic Techniques
In line with the principles of green chemistry, modern synthetic methods aim to reduce solvent waste, energy consumption, and reaction times. Mechanochemistry has emerged as a powerful tool in this regard.
Mechanochemistry involves inducing chemical reactions by the direct application of mechanical force, typically through ball milling, in the absence or near-absence of solvents. mdpi.comnih.gov This technique has been successfully applied to many of the reaction types essential for the synthesis of the target molecule.
Mechanochemical Cross-Coupling: The Suzuki-Miyaura reaction can be performed efficiently under mechanochemical conditions. acs.org Studies have shown that ball milling can facilitate the reaction, often without the need for bulk solvents and sometimes even sophisticated ligands. rsc.orgnih.gov This solvent-free approach significantly improves the environmental profile of the synthesis.
Mechanochemical Heterocycle Formation: The synthesis of N-heterocycles, including pyridines and related structures, is well-suited to ball milling. researchgate.net For example, mechanochemical versions of the Hantzsch pyridine synthesis have been developed, offering high yields in short reaction times under solvent-free conditions. nih.govingentaconnect.com Similarly, solvent-free synthesis of 2,4,6-triarylpyridines via a modified Kröhnke-type reaction has been reported to proceed in excellent yields. researchgate.net
The use of mechanochemistry offers a greener, often faster, and more efficient alternative to traditional solution-phase synthesis for constructing complex molecules like this compound. researchgate.net
| Reaction Type | Traditional Method (Solution-Phase) | Mechanochemical Method (Ball Milling) | Key Advantages of Mechanochemistry |
| Suzuki-Miyaura Coupling | Requires large volumes of organic solvents (e.g., Toluene, THF, Dioxane), often heated for extended periods. | Solvent-free or liquid-assisted grinding (LAG), reaction times often reduced to minutes. | Reduced solvent waste, lower energy consumption, potentially faster reaction rates. rsc.orgnih.gov |
| Hantzsch Pyridine Synthesis | Typically performed in refluxing ethanol (B145695) or acetic acid. | Solvent-free grinding of reactants, sometimes with a catalytic amount of acid. | Avoids hazardous solvents, simplifies product isolation, high yields. nih.gov |
| Kröhnke Pyridine Synthesis | Often requires high-boiling point solvents and heating. | Solid-state reaction of chalcones and ammonium acetate at elevated temperatures without solvent. | High efficiency, excellent yields, operational simplicity. researchgate.net |
Catalyst Development and Optimization for Specific Transformations
The construction of the this compound framework hinges on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, particularly for the creation of the phenylpyridine core and its attachment to the phenol moiety. The development of highly efficient catalysts, predominantly based on palladium, has been pivotal for such transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are standard methods for constructing the bi-aryl phenylpyridine system. Catalyst optimization for these transformations often focuses on the ligand coordinated to the palladium center. Ligands like phosphines (e.g., triphenylphosphine, Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and promoting high yields and selectivity.
For instance, the synthesis of pyridine ether PPAR agonists has been achieved through intermolecular palladium-catalyzed coupling of 2-halopyridines and alcohols, demonstrating the utility of palladium catalysis in functionalizing the pyridine ring. researchgate.net Similarly, the synthesis of N-alkyl-N-substituted phenylpyridin-2-amines has been accomplished via coupling reactions between 2-chloropyridines and anilines, showcasing catalyst systems effective for C-N bond formation on the pyridine core. nih.gov The choice of catalyst, ligand, base, and solvent must be carefully optimized to manage the reactivity of the potentially sensitive phenol group (which may require protection) and to ensure efficient coupling at the desired positions.
| Catalyst System | Transformation | Application to Target Compound | Key Features |
| Pd(OAc)₂ / Phosphine Ligand | Suzuki-Miyaura Coupling | Formation of the phenylpyridine core (e.g., coupling a phenylboronic acid with a halopyridine) | High tolerance for various functional groups; wide availability of boronic acids. |
| PdCl₂(dppf) | Negishi Coupling | Attachment of the phenylpyridine unit to the phenol ring | Often provides high yields for challenging couplings. |
| Lewis Acids (e.g., ZnCl₂) | Schiff Base Condensation | Synthesis of imine-containing analogues | Can be essential for driving reactions that are difficult under standard conditions. mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
One key aspect is the choice of solvent. The synthesis of related Schiff base compounds, which share structural similarities, has been successfully performed using water as a solvent, significantly reducing the environmental impact compared to volatile organic solvents. atlantis-press.comresearchgate.net Another green approach involves the use of alternative energy sources. Microwave irradiation, ultrasound, and mechanochemical methods (grinding reactants together in the absence of a solvent) have been employed for synthesizing benzoxazole (B165842) derivatives and other heterocycles. mdpi.com These techniques can dramatically reduce reaction times from hours to minutes, lower energy usage, and often lead to cleaner reactions with higher yields.
Catalyst efficiency is also a cornerstone of green chemistry. The use of highly active catalysts, such as zinc oxide nanoparticles or palladium complexes, at low loading concentrations minimizes metal waste. mdpi.com Designing synthetic routes that are atom-economical—meaning that most of the atoms from the reactants are incorporated into the final product—is another critical consideration to reduce by-product formation.
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies
To explore the biological potential of this compound, the synthesis of various derivatives is crucial for establishing structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
Systematic Modifications on the Phenol Moiety
The phenol moiety, with its hydroxyl and methoxy groups, offers several sites for modification. These changes can alter the compound's polarity, hydrogen bonding capability, and metabolic stability.
Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl can be converted into a variety of ethers (e.g., ethoxy, benzyloxy) or esters (e.g., acetate) to probe the importance of the hydrogen bond-donating ability of the OH group. The functionalization of the phenolic group in 2-methoxy-4-vinylphenol (B128420) to create aliphatic and aromatic derivatives serves as a template for these modifications. mdpi.com
Modification of the Methoxy Group: The methoxy group can be demethylated to a catechol, or replaced with other alkoxy groups of varying sizes to investigate steric and electronic effects. The synthesis of various methoxy derivatives of resveratrol (B1683913) highlights how modulating methoxy patterns can impact biological properties. mdpi.com
Ring Substitution: Additional substituents (e.g., halogens, alkyl groups) could be introduced onto the phenol ring to further explore the SAR.
| Modification Site | Type of Change | Potential Derivative | Rationale |
| Phenolic -OH | Etherification | 2-Ethoxy-4-(2-phenylpyridin-4-yl)phenol | Modify hydrogen bonding and lipophilicity. |
| Phenolic -OH | Esterification | 4-(2-phenylpyridin-4-yl)-2-methoxyphenyl acetate | Create a potential prodrug; alter solubility. |
| Methoxy -OCH₃ | Demethylation | 4-(2-phenylpyridin-4-yl)benzene-1,2-diol | Introduce a second hydroxyl group (catechol). |
| Phenol Ring | Halogenation | 5-Chloro-2-methoxy-4-(2-phenylpyridin-4-yl)phenol | Alter electronic properties and metabolic stability. |
Alterations and Substitutions on the Phenylpyridine Core
Phenyl Ring Substitution: Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl, halogens) can be placed at the ortho, meta, or para positions of the phenyl ring.
Pyridine Ring Substitution: The pyridine ring can be substituted with various functional groups to modulate the basicity of the nitrogen atom and the electronic character of the ring system.
| Ring | Position of Substitution | Example Substituent | Potential Effect |
| Phenyl | para (4'-position) | -CF₃ (Trifluoromethyl) | Increases lipophilicity; strong electron-withdrawing effect. |
| Phenyl | meta (3'-position) | -Cl (Chloro) | Alters electronic profile and potential for halogen bonding. |
| Pyridine | C-3 or C-5 | -CN (Cyano) | Electron-withdrawing; introduces a potential hydrogen bond acceptor. |
| Pyridine | C-6 | -CH₃ (Methyl) | Electron-donating; increases steric bulk. |
Synthesis of Heterocyclic Analogues Bearing Similar Structural Elements
Replacing the phenylpyridine core with other heterocyclic systems is a common strategy in medicinal chemistry to discover novel scaffolds with improved properties. This approach explores different spatial arrangements of aromatic rings and heteroatoms.
Expanded Pyridine Systems: An analogous compound containing a terpyridine core has been synthesized, demonstrating that more complex nitrogen-containing systems can be coupled to a methoxyphenol unit. mdpi.com
Five-Membered Heterocycles: The synthesis of analogues containing oxadiazole or triazole rings in place of the pyridine has been reported for other molecular scaffolds. chemrxiv.org These smaller aromatic rings alter the geometry and electronic nature of the molecule.
Fused Heterocyclic Systems: Benzoxazole is another relevant heterocyclic core. The synthesis of 2-(disubstituted phenyl)benzoxazole derivatives provides a blueprint for creating analogues where the phenylpyridine is replaced by a phenylbenzoxazole system. mdpi.com
| Original Core | Heterocyclic Analogue | Synthetic Precursors | Reference Reaction Type |
| Phenylpyridine | Phenyl-terpyridine | 4-([2,2′:6′,2″-terpyridin]-4′-yl)aniline and o-vanillin | Schiff base condensation mdpi.com |
| Phenylpyridine | Phenyl-benzoxazole | 2-aminophenol and a substituted benzaldehyde | Condensation followed by oxidative cyclization mdpi.com |
| Phenylpyridine | Phenyl-oxadiazole | A substituted benzoic acid and a hydrazine (B178648) derivative | Cyclization reactions chemrxiv.org |
| Phenylpyridine | Phenyl-triazole | An azide (B81097) and an alkyne | 1,3-Dipolar cycloaddition researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
One-Dimensional (¹H, ¹³C) NMR Analysis
Specific ¹H and ¹³C NMR data for 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol are not available in the reviewed sources.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Detailed 2D NMR data, including COSY, HSQC, and HMBC spectra, for this compound could not be found.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS)
Specific HRMS data to confirm the elemental composition and precise molecular mass of this compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
There are no available GC-MS studies detailing the purity or component analysis of this compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
The characteristic IR absorption bands for the functional groups present in this compound have not been reported in the searched literature.
Computational and Theoretical Chemistry Investigations of 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles.
For a molecule like 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its lowest energy conformation. ijsrst.comresearchgate.netresearchgate.net For instance, studies on the related compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) used DFT to show that the molecule adopts a nearly planar structure, with specific dihedral angles between the pyridine (B92270) and phenol (B47542) rings influenced by intermolecular forces. redalyc.org Similar calculations on (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol revealed a dihedral angle of 5.92° between its two aromatic rings. nih.gov These optimized geometries are crucial for understanding the molecule's shape and for subsequent computational studies like molecular docking.
Table 1: Representative Geometric Parameters Calculated via DFT for a Methoxyphenol Moiety Data is illustrative and based on calculations for Isoeugenol. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-O (Phenol) | 1.36 Å |
| Bond Length | O-H (Phenol) | 0.96 Å |
| Bond Length | C-O (Methoxy) | 1.37 Å |
| Bond Length | O-CH3 (Methoxy) | 1.42 Å |
| Bond Angle | C-O-H (Phenol) | 108.9° |
| Bond Angle | C-C-O (Methoxy) | 116.5° |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Related Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for describing the chemical reactivity and electronic transitions of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. lclark.edu From the HOMO and LUMO energies, other important reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). mdpi.com
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).
Studies on compounds like 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole have utilized FMO analysis to understand charge transfer within the molecule and predict its electronic properties. ijrar.org For TpyOH, FMO analysis showed that the lowest-energy electronic transition was characterized as an intraligand charge transfer from the HOMO to the LUMO. redalyc.org
Table 2: Illustrative FMO Properties and Reactivity Descriptors Data is illustrative and based on calculations for a related methoxyphenol compound. lclark.edu
| Parameter | Symbol | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.00 |
| LUMO Energy | ELUMO | -2.07 |
| Energy Gap | ΔE | 3.93 |
| Ionization Potential | I | 6.00 |
| Electron Affinity | A | 2.07 |
| Chemical Hardness | η | 1.96 |
| Electronegativity | χ | 4.03 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action.
Prediction of Binding Modes with Potential Biological Macromolecular Targets
Docking algorithms explore various possible conformations of the ligand within the binding site of a biological target, identifying the most favorable binding modes. nih.gov The analysis of these modes reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
For a compound like this compound, potential targets could include enzymes implicated in neurodegenerative diseases or inflammation, such as kinases, cyclooxygenases (COX), or monoamine oxidase B (MAO-B). nih.govmdpi.commdpi.com For example, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), was identified as an inhibitor of the STAT3 protein, a key target in inflammation and cancer. nih.gov Docking studies would predict that the phenol group could act as a hydrogen bond donor or acceptor, while the phenyl and pyridine rings could engage in hydrophobic and π-stacking interactions with amino acid residues in the active site.
Estimation of Binding Affinities and Energetics
A critical output of molecular docking is the estimation of the binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol). mdpi.com This value represents the strength of the interaction between the ligand and the target; a more negative value typically indicates a stronger and more stable interaction. mdpi.com
In studies of potential neuroprotective agents, docking scores are used to rank compounds and prioritize them for further experimental testing. mdpi.com For example, a docking study of a novel compound against MAO-B, a target for Parkinson's disease, would involve comparing its calculated binding energy to that of known inhibitors to gauge its potential potency.
Table 3: Example Molecular Docking Results for a Bioactive Compound against Neurological Targets Data is illustrative and based on docking scores for (E)-N-(2-methylcinnamoyl)-amantadine. mdpi.com
| Target Protein | PDB Code | Function | Example Docking Score (kcal/mol) |
| Monoamine oxidase B (MAO-B) | 2C65 | Neurotransmitter metabolism | -8.5 |
| Catechol-O-methyltransferase (COMT) | 1H1D | Dopamine metabolism | -7.9 |
| Adenosine A2a receptor (A2aAR) | 3EML | Neuromodulation | -7.1 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org This technique is used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and refine the understanding of the binding energetics. chemrxiv.org
An MD simulation of the this compound-protein complex would typically run for hundreds of nanoseconds. mdpi.com Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds identified in the docking pose.
MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition that cannot be captured by static methods alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. mdpi.com
The development of a predictive QSAR model for a series of analogs of this compound would begin with the synthesis and biological evaluation of a diverse set of derivatives. Modifications could be made to the phenyl ring, the pyridine ring, or the methoxy (B1213986) and phenol groups. The biological efficacy, for instance, antioxidant or kinase inhibitory activity, would be quantified as the dependent variable (e.g., IC50 or EC50 values).
Subsequently, a wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom count, etc.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: van der Waals volume, polar surface area, and molecular shape indices.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov For more complex, non-linear relationships, machine learning algorithms like Artificial Neural Networks (ANN) may be utilized. nih.gov
For a hypothetical series of this compound derivatives with antioxidant activity, a QSAR model might be developed. The table below illustrates the kind of data that would be used in such a study.
| Compound ID | Substituent (R) | LogP | Polar Surface Area (Ų) | Observed Antioxidant Activity (IC50, µM) | Predicted Antioxidant Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | -H | 3.5 | 50.3 | 15.2 | 14.8 |
| 2 | -Cl | 4.1 | 50.3 | 12.5 | 12.9 |
| 3 | -CH3 | 3.9 | 50.3 | 14.1 | 13.8 |
| 4 | -NO2 | 3.4 | 96.1 | 25.8 | 26.1 |
| 5 | -OH | 3.1 | 70.5 | 9.7 | 10.1 |
The robustness and predictive power of the generated QSAR model are assessed through rigorous internal and external validation techniques to ensure its reliability for forecasting the activity of new compounds. mdpi.com
Virtual Screening
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov In the context of this compound, if a specific biological target were identified, virtual screening could be employed to find other potential inhibitors from vast virtual libraries.
There are two main approaches to virtual screening:
Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties.
Structure-based virtual screening: This approach requires the 3D structure of the biological target. Molecular docking simulations are then performed to predict how well different compounds from a library will bind to the target's active site.
The results of a virtual screening campaign are typically a ranked list of compounds based on their predicted binding affinity or similarity to the query molecule. The top-ranked compounds are then selected for experimental testing.
Lead Optimization
Once a "hit" compound is identified, either through experimental screening or virtual screening, the process of lead optimization begins. The goal of lead optimization is to modify the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational approaches play a significant role in this iterative process.
By creating a computational model of the hit compound bound to its target, researchers can visualize the key interactions. This understanding allows for the rational design of new derivatives with modifications aimed at enhancing these interactions. For example, if a hydrogen bond is observed between the phenol group of this compound and an amino acid residue in the target's active site, new analogs could be designed to strengthen this interaction.
The table below provides a hypothetical example of how computational tools might guide the lead optimization of a hit compound from the 2-phenylpyridine (B120327) class.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score |
|---|---|---|---|
| Hit-1 | Original Hit | -7.5 | 0.6 |
| Analog-1a | Addition of -F to phenyl ring | -7.8 | 0.65 |
| Analog-1b | Replacement of -OCH3 with -OCF3 | -8.2 | 0.55 |
| Analog-1c | Addition of -NH2 to pyridine ring | -8.0 | 0.7 |
Through cycles of computational design, chemical synthesis, and biological testing, the properties of the lead compound can be progressively improved, ultimately leading to a candidate drug.
Investigation of this compound: A Review of Available Scientific Literature
Following a comprehensive review of publicly available scientific literature, there is currently no specific research data corresponding to the biological activities of the chemical compound this compound as detailed in the requested article outline.
The initial investigation revealed information on structurally distinct though similarly named compounds, such as 2-methoxy-4-vinylphenol (B128420) (2M4VP) and (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP). These compounds have been studied for their potential anti-inflammatory and anti-cancer properties. However, due to the significant structural differences from the requested compound, the findings related to 2M4VP and MMPP cannot be attributed to this compound.
It is possible that this compound is a novel compound that has not yet been extensively studied, or that research on its biological activities has not been published in accessible scientific literature. Therefore, the generation of a scientifically accurate article based on the provided outline is not feasible at this time.
An investigation into the biological activities of the specific chemical compound this compound reveals a notable absence of dedicated research literature corresponding to the requested topics. Extensive searches for data on its effects on cancer cell migration, specific molecular targets like Hsp90 and CDK-5, and its antimicrobial properties have not yielded specific results for this compound.
The available scientific literature focuses on structurally related but distinct molecules, such as derivatives of 2-methoxyphenol (guaiacol) or other substituted phenylpyridine scaffolds. For instance, studies on compounds like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have explored anticancer effects through pathways involving IKKβ, ERK, and STAT3, which differ from the FAK/AKT and Hsp90/CDK-5 pathways specified for this article. nih.govnih.gov Similarly, research into the antimicrobial properties of phenolic compounds often involves molecules like 2-methoxy-4-vinylphenol, which has been investigated for its ability to inhibit quorum sensing and biofilm formation. nih.gov
However, attributing these findings to this compound would be scientifically inaccurate. Direct experimental evidence detailing its interaction with FAK and AKT signaling to suppress cancer cell invasion, its potential inhibition of Hsp90 or CDK-5, its spectrum of antibacterial and antifungal activity, or its mechanisms of antimicrobial action such as DNA gyrase inhibition or quorum sensing attenuation is not present in the available search results.
Therefore, due to the lack of specific scientific data for this compound, it is not possible to provide a detailed and accurate article based on the provided outline.
Investigation of Biological Activities and Underlying Mechanisms of Action of 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol
Antioxidant Capacity and Free Radical Scavenging Mechanisms
The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing it.
Evaluation of DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound. The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution turns yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
While direct studies on 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol are not extensively available, research on structurally related 2-methoxyphenol derivatives provides insights into their potential antioxidant activity. For instance, a study on 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, a Schiff base derivative of vanillin (B372448), demonstrated significant antioxidant activity with an EC50 value of 10.46 ppm in the DPPH assay. researchgate.netatlantis-press.com This suggests that the 2-methoxyphenol moiety is a key contributor to the radical scavenging capacity. The presence of the phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to stabilize the DPPH radical. researchgate.net The resulting phenoxyl radical is often stabilized by resonance, particularly if there are other electron-donating groups on the aromatic ring. researchgate.net
Generally, the antioxidant capacity of phenols is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov For example, compounds with multiple hydroxyl groups often exhibit higher scavenging activity. nih.gov
Table 1: DPPH Radical Scavenging Activity of a Structurally Related Compound
| Compound | EC50 (ppm) |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 |
EC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Assessment of Anti-Peroxy Radical Activity
Peroxy radicals (ROO•) are key intermediates in the process of lipid peroxidation, a detrimental chain reaction that damages cell membranes and other lipid-containing structures. The ability of an antioxidant to scavenge these radicals is a crucial aspect of its protective effect. The induction period method is a common technique used to evaluate the anti-peroxy radical activity of phenolic compounds. nih.gov
While specific data on the anti-peroxy radical activity of this compound is not available, studies on other methoxyphenols can offer some context. For example, research has shown that synthetic methoxyphenols like 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) can efficiently scavenge oxygen-centered radicals derived from benzoyl peroxide. mdpi.com The effectiveness of these compounds is often compared to natural antioxidants like eugenol (B1671780) and isoeugenol. mdpi.com The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in these studies. nih.gov For some monophenols, the n value can be greater than 2, suggesting that the reaction products may also possess inhibitory activity. nih.gov
Other Emerging Biological Activities and Therapeutic Potential
Beyond its antioxidant capacity, preliminary research into related compounds suggests that the structural class of this compound may possess other biological activities that warrant further investigation.
Anti-fibrotic Effects and Collagen Regulation
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, particularly collagen, leading to tissue scarring and organ dysfunction. Compounds that can modulate collagen production and degradation are of significant interest as potential anti-fibrotic agents.
Although direct evidence for the anti-fibrotic effects of this compound is lacking, the broader class of phenolic compounds has been investigated for such properties. For instance, ursolic acid, a natural phenolic compound, has been shown to inhibit collagen production and promote its degradation in skin dermal fibroblasts. mdpi.com It achieves this by impairing the TGF-β/Smad signaling pathway, which is a key regulator of collagen synthesis, and by inducing matrix metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen. mdpi.com Given that phenolic structures can influence these pathways, it is plausible that this compound could be a candidate for future anti-fibrotic research.
Structure Activity Relationship Sar Studies of 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol Analogues
Rational Design Principles for the Development of More Potent and Selective Analogues
The absence of dedicated research on this specific compound class means that the requisite data to construct meaningful SAR tables, delineate pharmacophoric requirements, or discuss the influence of substituents on efficacy is not available. Further empirical research, including the synthesis and biological evaluation of a series of analogues, would be required to establish these critical relationships.
Future Research Directions and Potential Applications for 2 Methoxy 4 2 Phenylpyridin 4 Yl Phenol
Expansion of Biological Screening against Diverse Target Families
The hybrid structure of 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol, containing both a phenol (B47542) and a phenylpyridine group, warrants a broad and systematic biological screening to uncover its potential therapeutic applications. Future research should focus on evaluating its activity against a diverse array of well-established and emerging biological target families.
Initial screening efforts could logically begin with target families known to interact with phenolic and pyridine-containing compounds. A proposed, non-exhaustive list of initial target families for screening is presented below.
| Target Family | Rationale for Screening | Potential Therapeutic Areas |
| Kinases | Many kinase inhibitors feature heterocyclic ring systems similar to phenylpyridine. | Oncology, Inflammatory Diseases |
| G-protein coupled receptors (GPCRs) | A vast and diverse family of receptors that are common targets for a wide range of therapeutics. | Neuroscience, Metabolism, Inflammation |
| Nuclear Receptors | Phenolic structures can sometimes mimic endogenous ligands for these receptors. | Endocrinology, Metabolism, Oncology |
| Ion Channels | Phenylpyridine scaffolds have been explored as modulators of various ion channels. | Neuroscience, Cardiology |
| Enzymes involved in oxidative stress (e.g., XO, LOX) | Phenolic compounds are well-known for their antioxidant and enzyme-inhibiting properties. | Inflammatory Diseases, Neurodegeneration |
High-throughput screening (HTS) campaigns against large, diverse compound libraries would be the first step, followed by more focused secondary assays for any identified hits to determine potency, selectivity, and mechanism of action.
Investigation into Advanced Delivery Systems and Formulation Sciences
The clinical translation of novel compounds is often hampered by poor physicochemical properties, such as low aqueous solubility and limited bioavailability. The phenolic and phenylpyridine components of this compound suggest that it may be a lipophilic molecule with poor water solubility. Therefore, a significant area of future research will be the development of advanced delivery systems to enhance its therapeutic potential.
Several formulation strategies could be explored to address these challenges:
Lipid-Based Formulations: These systems, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are adept at encapsulating hydrophobic compounds, thereby improving their solubility and oral absorption.
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the compound, protecting it from degradation and allowing for controlled or targeted release.
Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix in an amorphous state, its dissolution rate and solubility can be significantly increased.
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract, which can enhance the oral bioavailability of poorly soluble drugs.
The choice of the most suitable delivery system will depend on the specific physicochemical properties of the compound and the intended therapeutic application.
Integration with Systems Biology for Comprehensive Biological Network Analysis
Should initial screenings reveal significant biological activity, a systems biology approach will be invaluable for a deeper understanding of the compound's mechanism of action and its effects on global biological networks. researchgate.netnih.gov Rather than focusing on a single target, systems biology analyzes the complex interactions within a biological system to elucidate how a compound perturbs cellular pathways and networks. youtube.com
Future research in this area would involve:
Transcriptomics (RNA-seq): To analyze changes in gene expression in cells or tissues treated with the compound, providing insights into the pathways being modulated.
Proteomics: To study alterations in protein expression and post-translational modifications, which can help in identifying direct and indirect protein targets.
Metabolomics: To investigate changes in the metabolic profile of a biological system upon treatment, revealing effects on metabolic pathways.
Computational Modeling: Integrating the "omics" data into computational models can help to predict the compound's effects on cellular networks, identify key nodes in the affected pathways, and generate new hypotheses about its mechanism of action. researchgate.net
This holistic approach can uncover unexpected therapeutic opportunities and potential off-target effects early in the drug discovery process.
Exploration as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that selectively modulates the function of a specific protein, enabling the study of that protein's role in biological systems. mdpi.comresearchgate.net Given its unique chemical structure, this compound could be developed into a valuable chemical probe if it is found to have high potency and selectivity for a particular biological target.
The development of this compound as a chemical probe would require:
Identification of a Specific Target: Through techniques like affinity chromatography or proteomics-based methods.
Demonstration of High Potency and Selectivity: The compound should ideally have an in vitro potency in the nanomolar range and a significant selectivity window against other related proteins.
Characterization of On-Target Engagement in Cells: It is crucial to show that the compound interacts with its intended target in a cellular context at relevant concentrations.
If these criteria are met, this compound could be used to investigate the function of its target protein in health and disease, providing a powerful tool for fundamental biological research.
Potential in Polymer Science as a Monomer Precursor
The reactivity of the phenolic hydroxyl group and the potential for functionalization of the phenylpyridine rings suggest that this compound could serve as a monomer precursor in polymer science. The enzymatic polymerization of phenolic compounds is a known method for creating novel polymers. nih.govsigmaaldrich.com
Future research could explore several avenues for polymerization:
Oxidative Polymerization: The phenolic hydroxyl group can undergo oxidative coupling to form poly(phenylene oxide) type structures. Enzymes like laccase or peroxidase could be employed for a greener synthesis. mdpi.com
Derivatization and Polycondensation: The phenol group can be derivatized to introduce other reactive functionalities, which can then participate in polycondensation reactions to form polyesters, polyethers, or polycarbonates.
Coordination Polymers: The nitrogen atom in the pyridine (B92270) ring can coordinate with metal ions, opening the possibility of forming coordination polymers with interesting electronic or catalytic properties.
The resulting polymers could have unique properties stemming from the combination of the rigid phenylpyridine backbone and the functional phenolic group, with potential applications in materials science, such as in the development of specialty polymers with high thermal stability or specific optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
